N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a combination of oxazole, naphthalene, pyrazole, and triazine rings, making it a unique and potentially useful molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:
Oxazole formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Naphthalene derivatives: These are often synthesized through Friedel-Crafts acylation or alkylation reactions.
Pyrazole and triazine rings: These can be synthesized through condensation reactions involving hydrazines and nitriles or amidines.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. Catalysts and solvents play a crucial role in optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites and preventing substrate access.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(phenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(benzyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Uniqueness
The uniqueness of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide lies in its specific combination of ring systems, which may confer unique chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C21H16N6O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C21H16N6O3/c1-13-9-19(25-30-13)23-20(28)11-26-21(29)18-10-17(24-27(18)12-22-26)16-8-4-6-14-5-2-3-7-15(14)16/h2-10,12H,11H2,1H3,(H,23,25,28) |
InChI Key |
JEPPKQBPYGLTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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